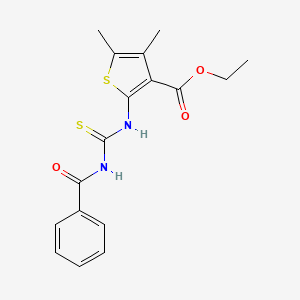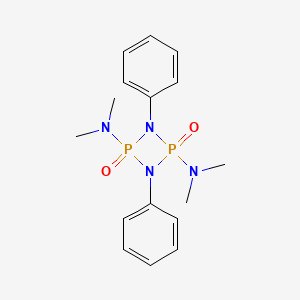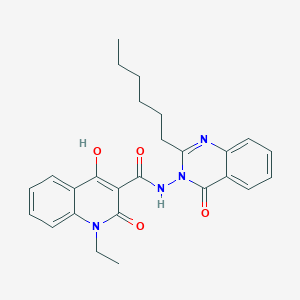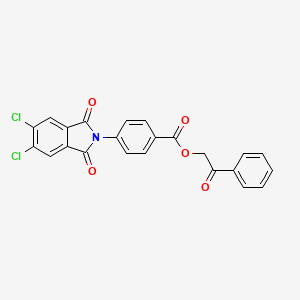
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C19H20N2O3S2. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid ethyl ester with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2-(3-Benzoyl-thioureido)-4H-benzo(b)thiophene-3-carboxylic acid ethyl ester
- Ethyl 4-(3-benzoyl-2-thioureido)-benzoate
- 4-(3-Benzoyl-thioureido)-benzoic acid propyl ester
Uniqueness
Compared to similar compounds, 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a pharmacophore in drug design .
特性
分子式 |
C17H18N2O3S2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23) |
InChIキー |
ANAWRQHAALLZHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)





![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
